molecular formula C21H26N2O2 B4052982 N-(2-piperidin-1-ylphenyl)-4-propoxybenzamide

N-(2-piperidin-1-ylphenyl)-4-propoxybenzamide

Cat. No.: B4052982
M. Wt: 338.4 g/mol
InChI Key: DJULAMHDDMTMSV-UHFFFAOYSA-N
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Description

N-(2-piperidin-1-ylphenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1-piperidinyl)phenyl]-4-propoxybenzamide is 338.199428076 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

N-[2-(1-piperidinyl)phenyl]-4-propoxybenzamide and its derivatives have been synthesized and evaluated for their pharmacological properties. One study focused on the synthesis of benzamide derivatives, exploring their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been investigated for their ability to enhance gastrointestinal motility, showing promise as prokinetic agents capable of accelerating gastric emptying and increasing the frequency of defecation, thus offering potential novel treatments with reduced side effects (Sonda et al., 2004).

Inhibition of Mitochondrial Permeability Transition Pore

Another area of research involves the identification of N-phenylbenzamides as potent inhibitors of the mitochondrial permeability transition pore (PTP). Inhibiting the PTP can prevent mitochondrial dysfunction, making it a therapeutic target for various diseases. Compound 4, a derivative within this series, demonstrated significant inhibitory activity, highlighting its potential as a lead compound for the development of new pharmacological agents aimed at treating conditions associated with mitochondrial dysfunction (Roy et al., 2016).

Analgesic and Neuroleptic Activity

Research has also explored the combined analgesic and neuroleptic potential of N-butyrophenone prodine-like compounds. These studies have identified compounds with the ability to interact with both opioid and dopamine receptors, suggesting the possibility of developing multifunctional drugs that can provide analgesic effects while also offering neuroleptic benefits, a promising avenue for the treatment of conditions requiring both pain management and psychological stabilization (Iorio et al., 1987).

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been investigated for their potential as central nervous system agents. These compounds, including 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogues, have been found to exhibit significant activity against tetrabenazine-induced ptosis, indicating their potential utility in treating conditions associated with the central nervous system (Bauer et al., 1976).

Properties

IUPAC Name

N-(2-piperidin-1-ylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-16-25-18-12-10-17(11-13-18)21(24)22-19-8-4-5-9-20(19)23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJULAMHDDMTMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.